molecular formula C18H19FN2O2 B2506636 N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide CAS No. 2411180-20-4

N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2506636
CAS No.: 2411180-20-4
M. Wt: 314.36
InChI Key: HQJJLAXJQBWZKT-KRWDZBQOSA-N
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Description

N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound featuring a fluorine atom, a tetrahydronaphthalene moiety, and an oxazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves:

  • Starting Material: : The initial step often utilizes (1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalene as the starting material.

  • Oxazole Formation: : Formation of the oxazole ring, generally through cyclization reactions involving suitable precursors.

  • Linkage: : The final step involves coupling the oxazole derivative to the fluorinated tetrahydronaphthalene core, employing reagents such as amides or amines under controlled conditions (e.g., temperature, pH).

Industrial Production Methods

For industrial scale production, the process may involve:

  • Batch or Continuous Flow Reactors: : Ensuring efficient mixing and reaction time.

  • Optimized Catalysts: : Use of specific catalysts to enhance reaction rates and yields.

  • Purification Techniques: : Including crystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions such as:

  • Oxidation: : Introducing an oxygen atom to form more oxidized derivatives.

  • Reduction: : Involves addition of hydrogen or removal of oxygen to produce reduced forms.

  • Substitution: : Fluorine atom or other substituents can be replaced by different groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with catalysts like palladium on carbon (Pd/C).

  • Substitution: : Halogenated solvents and bases such as potassium carbonate.

Major Products Formed

These reactions lead to a variety of products including fluorinated alcohols, amines, and substituted naphthalene derivatives.

Scientific Research Applications

This compound has several scientific research applications across different domains:

  • Chemistry: : Utilized as a precursor in organic synthesis and in studying reaction mechanisms.

  • Biology: : Investigated for its potential interactions with biological targets, impacting cellular processes.

  • Medicine: : Explored for therapeutic potential in treating diseases due to its unique bioactivity.

  • Industry: : Employed in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action typically involves:

  • Molecular Targets: : Interacting with specific enzymes or receptors.

  • Pathways Involved: : Modulating signaling pathways, such as those involving kinases or G-protein-coupled receptors (GPCRs).

Comparison with Similar Compounds

When comparing N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide with other similar compounds:

  • Structural Uniqueness: : The combination of fluorinated tetrahydronaphthalene and oxazole moieties is relatively rare.

  • Similar Compounds: : Includes derivatives like tetrahydronaphthalenes and oxazoles with different substituents.

Conclusion

This compound stands out due to its intricate structure and multifaceted applications. This detailed exploration highlights its synthetic strategies, chemical behaviors, and potential in various scientific realms.

Properties

IUPAC Name

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-3-18(22)21(10-16-12(2)11-23-20-16)17-6-4-5-13-7-8-14(19)9-15(13)17/h3,7-9,11,17H,1,4-6,10H2,2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJJLAXJQBWZKT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CN(C2CCCC3=C2C=C(C=C3)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CON=C1CN([C@H]2CCCC3=C2C=C(C=C3)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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